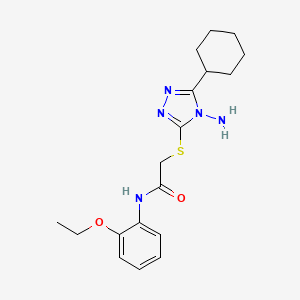

![molecular formula C23H20N4O2S B2679401 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide CAS No. 688792-86-1](/img/structure/B2679401.png)

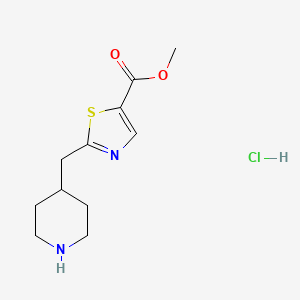

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide” is a complex organic molecule. It contains a benzimidazoquinazoline core, which is a type of heterocyclic compound. These types of compounds are often studied for their potential biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzimidazoquinazoline core could potentially undergo various reactions .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

- Antitumor Activity: Novel 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to benzimidazo[1,2-c]quinazolin derivatives, have demonstrated significant in vitro antitumor activity. These compounds exhibited broad-spectrum antitumor properties, with certain derivatives showing selective activities toward specific cancer cell lines, such as CNS, renal, breast, and leukemia cell lines. Molecular docking studies provided insights into their mechanism of action, indicating potential inhibition of key proteins like EGFR-TK and B-RAF kinase, which are involved in cancer cell proliferation (Ibrahim A. Al-Suwaidan et al., 2016).

Synthesis and Chemical Properties

- C–N Coupling and Cyclization: The synthesis of benzimidazo[1,2-c]quinazolines involves C–N coupling and cyclization reactions. Research demonstrates the utility of copper-catalyzed reactions and microwave irradiation in forming these complex structures, highlighting their versatility and potential for generating diverse molecules with various biological activities (P. Dao et al., 2017).

Fluorescent Sensing

- Fluorescent Sensor for Zn2+ Ions: A benzimidazole-containing compound related to the query chemical showed 'turn-on' fluorescent sensing capabilities for Zn2+ ions at biological pH, suggesting applications in bioimaging and metal ion detection. This property could be leveraged for designing new sensors based on the structural framework of benzimidazo[1,2-c]quinazolines (A. Maji et al., 2017).

Mechanistic Studies and Methodology

- Mechanochemical C–N Coupling: The use of mechanochemical conditions to facilitate C–N coupling reactions for synthesizing benzimidazoles and quinazolin-4(3H)-ones, as described in research, underscores the methodological advancements in the synthesis of such compounds. This approach offers a solvent-free, eco-friendly alternative to conventional synthesis, potentially applicable to the synthesis of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide (Shyamal Kanti Bera et al., 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(furan-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c1-2-20(22(28)24-14-15-8-7-13-29-15)30-23-26-17-10-4-3-9-16(17)21-25-18-11-5-6-12-19(18)27(21)23/h3-13,20H,2,14H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHFINCEPYDJLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2679319.png)

![3-(4-bromobenzyl)-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679321.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2679328.png)

![N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide](/img/structure/B2679333.png)

![3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2679336.png)

![N-[3-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2679337.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole](/img/structure/B2679340.png)